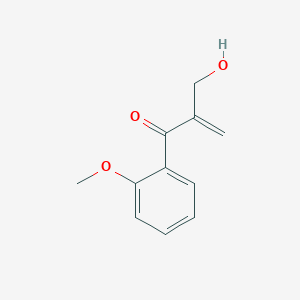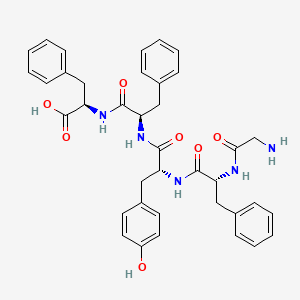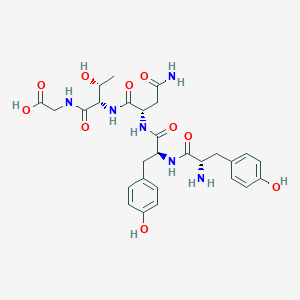
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine is a pentapeptide composed of five amino acids: tyrosine, asparagine, threonine, and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the resin-bound amino acid reacts with the carboxyl group of the incoming protected amino acid in the presence of coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities through fermentation processes.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with tyrosine kinase receptors, influencing cell signaling pathways involved in growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tyrosyl-L-α-aspartyl-L-isoleucyl-L-asparaginyl-L-tyrosyl-L-tyrosyl-L-threonyl-L-seryl-L-glutamic acid
- L-Tyrosyl-L-α-aspartyl-L-isoleucyl-L-asparaginyl-L-tyrosine
- L-Tyrosyl-L-α-aspartyl-L-asparagine
Uniqueness
L-Tyrosyl-L-tyrosyl-L-asparaginyl-L-threonylglycine is unique due to its specific sequence and the presence of multiple tyrosine residues, which can participate in various biochemical reactions. This makes it a valuable tool for studying peptide interactions and modifications.
Eigenschaften
CAS-Nummer |
915780-12-0 |
|---|---|
Molekularformel |
C28H36N6O10 |
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c1-14(35)24(28(44)31-13-23(39)40)34-27(43)21(12-22(30)38)33-26(42)20(11-16-4-8-18(37)9-5-16)32-25(41)19(29)10-15-2-6-17(36)7-3-15/h2-9,14,19-21,24,35-37H,10-13,29H2,1H3,(H2,30,38)(H,31,44)(H,32,41)(H,33,42)(H,34,43)(H,39,40)/t14-,19+,20+,21+,24+/m1/s1 |
InChI-Schlüssel |
WYPJNOBCXLVURK-VTZKQWNRSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


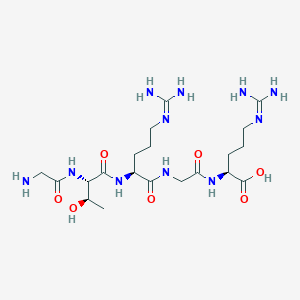
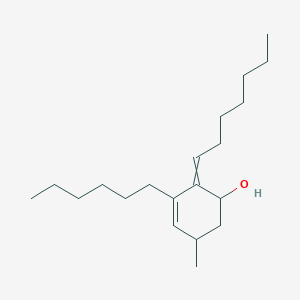
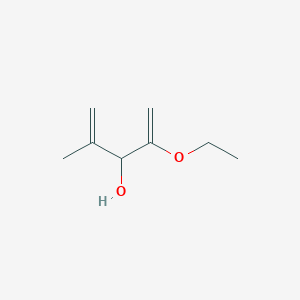
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
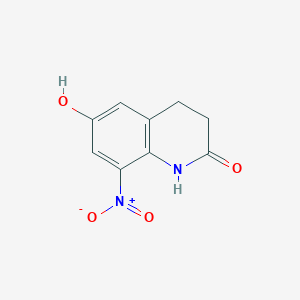

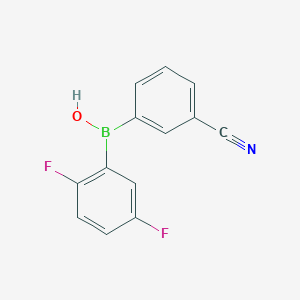

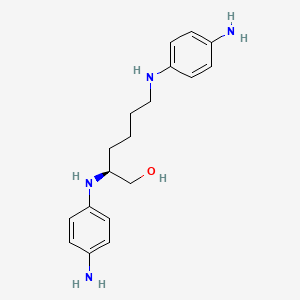
silane](/img/structure/B12602111.png)
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
